
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile is a fluorinated organic compound characterized by the presence of three fluorine atoms and a nitrile group attached to a hexa-2,3-dien-5-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the fluorination of hexa-2,3-dien-5-ynenitrile using a fluorinating agent such as trifluoromethyl hypofluorite. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitrile group can participate in various chemical interactions, such as hydrogen bonding, dipole-dipole interactions, and nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorohexa-3,5-dien-2-one: A related compound with a similar fluorinated backbone but different functional groups.
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile: Another fluorinated compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a nitrile group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
923294-41-1 |
|---|---|
Molecular Formula |
C6F3N |
Molecular Weight |
143.07 g/mol |
InChI |
InChI=1S/C6F3N/c7-2-1-5(8)3-6(9)4-10 |
InChI Key |
CINYNVIWNZSKQH-UHFFFAOYSA-N |
Canonical SMILES |
C(#CF)C(=C=C(C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


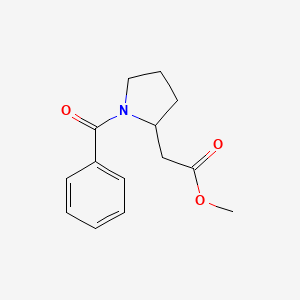

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
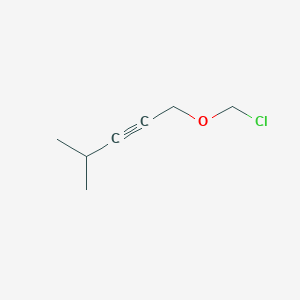
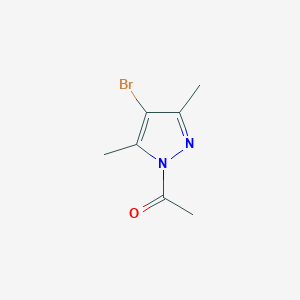
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
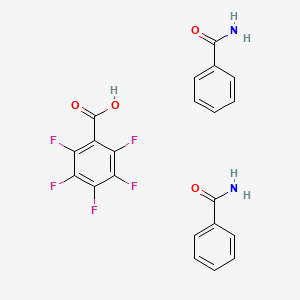
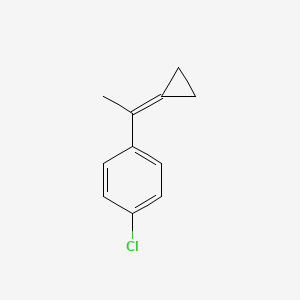
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
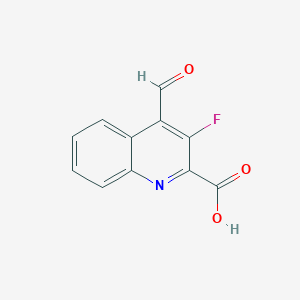
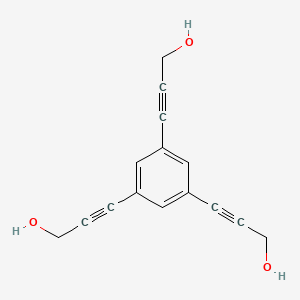
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
